Tampramine fumarate
Overview
Description
Tampramine fumarate is a tricyclic antidepressant developed in the 1980s. It acts as a selective norepinephrine reuptake inhibitor and has negligible affinity for adrenergic, histaminergic, and muscarinic receptors . Despite its potential, it was never marketed.
Mechanism of Action
Target of Action
Tampramine Fumarate, also known as AHR-9377, is a tricyclic antidepressant (TCA) that was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor and has negligible affinity for adrenergic, histaminergic, and muscarinic receptors . This means that its primary target is the norepinephrine transporter (NET) , which is responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron .
Mode of Action
This compound inhibits the reuptake of norepinephrine by blocking the norepinephrine transporter . This results in an increased concentration of norepinephrine in the synaptic cleft, which can then bind to and activate post-synaptic norepinephrine receptors . This increased activation of norepinephrine receptors can lead to various physiological changes, depending on the specific type of receptor and its location in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the norepinephrine signaling pathway . This can lead to increased activation of various downstream signaling pathways, depending on the specific type of norepinephrine receptor and its location in the body .
Result of Action
The increased activation of norepinephrine receptors caused by this compound can lead to various physiological changes, depending on the specific type of receptor and its location in the body . For example, increased activation of norepinephrine receptors in the brain can lead to increased alertness, arousal, and mood . This compound was found to be effective in the forced swim test (FST) model of depression in animal studies .
Biochemical Analysis
Biochemical Properties
Tampramine Fumarate is a potent, selective, noncompetitive norepinephrine reuptake inhibitor . This means it interacts with the norepinephrine transporter, a protein that regulates the reuptake of norepinephrine into presynaptic nerve terminals . By inhibiting this process, this compound increases the amount of norepinephrine available in the synaptic cleft, enhancing neurotransmission .
Cellular Effects
This compound’s primary cellular effect is the inhibition of norepinephrine reuptake, which can influence various cellular processes. For instance, it can affect cell signaling pathways related to norepinephrine, potentially impacting processes like cell growth and differentiation
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the norepinephrine transporter. As a noncompetitive inhibitor, it binds to a site on the transporter that is distinct from the norepinephrine binding site . This binding alters the transporter’s conformation, preventing it from effectively reuptaking norepinephrine .
Temporal Effects in Laboratory Settings
As a norepinephrine reuptake inhibitor, its effects would likely be seen shortly after administration and persist as long as the drug remains in the system .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. As with other norepinephrine reuptake inhibitors, the effects of this compound would likely be dose-dependent, with higher doses resulting in greater inhibition of norepinephrine reuptake .
Metabolic Pathways
As a norepinephrine reuptake inhibitor, it likely interacts with metabolic pathways related to the synthesis and degradation of norepinephrine .
Transport and Distribution
As a small molecule, it would likely be able to diffuse across cell membranes and distribute throughout the body .
Subcellular Localization
Given its role as a norepinephrine reuptake inhibitor, it would likely be found in areas of the cell where the norepinephrine transporter is present, such as the presynaptic nerve terminal .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tampramine fumarate involves the formation of a Schiff base followed by reduction. The process typically includes the following steps:
Formation of Schiff Base: Reacting 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-formaldehyde with methylamine.
Reduction: Reducing the Schiff base to obtain the crude product.
Purification: The crude product is then purified using techniques such as crystallization
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above methods, ensuring high purity and yield. The process is optimized to reduce by-products and impurities, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tampramine fumarate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Tampramine fumarate has been studied for its potential in treating major depressive disorder due to its selective norepinephrine reuptake inhibition. It has shown effectiveness in animal models of depression but was never trialed in humans . Additionally, it has applications in neurochemical research to understand the mechanisms of norepinephrine reuptake and its effects on mood and behavior .
Comparison with Similar Compounds
Imipramine: Another tricyclic antidepressant with a broader spectrum of action, affecting both norepinephrine and serotonin reuptake.
Desipramine: A tricyclic antidepressant similar to Tampramine fumarate but with a higher affinity for norepinephrine reuptake inhibition.
Nortriptyline: A tricyclic antidepressant with effects on both norepinephrine and serotonin reuptake but with a different side effect profile
Uniqueness: this compound’s uniqueness lies in its selective inhibition of norepinephrine reuptake without significant interaction with other receptors. This selectivity potentially reduces side effects related to adrenergic, histaminergic, and muscarinic receptor interactions .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4.C4H4O4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27;5-3(6)1-2-4(7)8/h3-8,10-15H,9,16-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQAILMOWHOBTK-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83166-18-1 | |
Record name | Tampramine fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83166-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tampramine fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAMPRAMINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81BBX0DG1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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